molecular formula C15H15N3O4 B5492442 N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

Cat. No. B5492442
M. Wt: 301.30 g/mol
InChI Key: VSSSLLRRKFDEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as BDP-9066, is a novel compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to act through several pathways, including the inhibition of protein kinases and the modulation of neurotransmitter systems. N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a critical role in cell survival and growth. N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has also been shown to modulate the activity of several neurotransmitter systems, including the dopamine and serotonin systems, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter systems. N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is its broad spectrum of activity, which makes it a potential lead compound for the development of new drugs for various diseases. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, the use of N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in combination with other drugs or therapies may enhance its effectiveness and broaden its potential applications.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide can be synthesized using several methods, including the reaction of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-1,3-benzodioxol-5-yl-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-5-15(20)18(17-10(9)2)7-14(19)16-11-3-4-12-13(6-11)22-8-21-12/h3-6H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSLLRRKFDEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetamide

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